3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid
Description
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid (CAS: 493035-82-8) is a substituted phenylboronic acid derivative with a methoxy group at the 3-position and a methoxyethoxy group at the 4-position of the benzene ring. The molecular formula is C₁₁H₁₇BO₅, with a molecular weight of 240.064 g/mol . Its structure combines electron-donating substituents (methoxy and methoxyethoxy groups), which influence its solubility, acidity (pKa), and reactivity in boronate ester formation. This compound is primarily used in organic synthesis, polymer chemistry, and biomedical applications due to its ability to bind cis-diol-containing molecules (e.g., sugars, polyphenols) under specific pH conditions .
Properties
IUPAC Name |
[3-methoxy-4-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO5/c1-14-5-6-16-9-4-3-8(11(12)13)7-10(9)15-2/h3-4,7,12-13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBMDYZNCBFIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCOC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224939 | |
| Record name | B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189126-31-5 | |
| Record name | B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189126-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Aromatic Substrates
The most frequently employed route involves Miyaura borylation of 3-methoxy-4-(2-methoxyethoxy)halobenzene derivatives. Key substrate considerations:
Table 1 : Reaction efficiency vs. halogen leaving groups
| Halogen (X) | Catalyst System | Temperature (°C) | Yield (%) | Reference Type |
|---|---|---|---|---|
| Br | Pd(dppf)Cl₂, KOAc | 80 | 78 | Patent |
| I | Pd(PPh₃)₄, Na₂CO₃ | 100 | 85 | Journal |
| Cl | NiCl₂(dppe), CsF | 120 | 62 | Process |
Detailed Protocol for Bromo Substrate
- Charge 3-bromo-4-(2-methoxyethoxy)anisole (1.0 equiv) and bis(pinacolato)diboron (1.2 equiv) in degassed 1,4-dioxane
- Add Pd(dppf)Cl₂ (3 mol%) and potassium acetate (3.0 equiv)
- Reflux under N₂ for 12 hours with vigorous stirring
- Quench with 0.5 M HCl, extract with ethyl acetate
- Purify via silica chromatography (hexane:EtOAc 4:1 → 1:2 gradient)
Critical parameters:
- Oxygen-free conditions essential for preventing boronic acid oxidation
- Excess base improves transmetalation efficiency
- Post-reaction acidic workup converts boronate ester to free boronic acid
Directed Ortho-Metalation (DoM) Strategy
Regioselective Functionalization Sequence
- Start with 3-methoxyphenol as core structure
- Install directed metalation group (DMG):
Equation 1 :
$$ \text{3-MeO-C}6\text{H}4\text{-SO}3\text{H} + \text{B(OMe)}3 \xrightarrow{\text{LDA}} \text{3-MeO-4-B(OH)}2\text{-C}6\text{H}4\text{-SO}3\text{H} $$
Etherification Post-Borylation
- Protect boronic acid as trifluoroborate salt
- Perform Williamson synthesis with 2-methoxyethyl bromide
- Deprotect under acidic conditions (HCl/THF/H₂O)
Advantages:
- Avoids boronic acid instability during ether formation
- Enables use of strong bases (NaH, KHMDS) for alkoxylation
Cross-Coupling Approaches
Suzuki-Miyaura Self-Coupling
Unconventional route utilizing halophenylboronic esters:
Reaction Scheme :
$$ 2 \text{ X-C}6\text{H}4\text{-Bpin} \xrightarrow{\text{Pd catalyst}} \text{Biaryl} \rightarrow \text{Functionalization} $$
Optimized conditions:
Ullmann-Type Coupling for Ether Formation
Copper-mediated installation of 2-methoxyethoxy group:
Table 2 : Copper catalyst screening
| Catalyst | Ligand | Solvent | Conversion (%) |
|---|---|---|---|
| CuI | 1,10-phenanthroline | DMF | 92 |
| CuCl | DMEDA | DMSO | 88 |
| Cu(OAc)₂ | None | NMP | 45 |
Reaction protocol:
- Charge 3-methoxy-4-bromophenylboronic acid (1.0 equiv)
- Add 2-methoxyethanol (3.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Heat to 110°C under N₂ for 24 hours
- Purify by recrystallization from ethanol/water
Continuous Flow Synthesis
Emerging industrial methodology demonstrates significant advantages:
Figure 1 : Three-stage flow reactor setup
- Borylation chamber (Pd/C packed bed)
- Etherification loop (Cu tubing coil)
- Acidic hydrolysis module (Teflon AF-2400 membrane)
Key benefits:
- 98.5% conversion vs. 82% batch mode
- 15-minute total residence time
- Automated pH control prevents boroxine formation
Analytical Characterization
Critical quality control parameters:
Table 3 : Spectroscopic benchmarks
Industrial Scale-Up Considerations
Purification Challenges
Waste Stream Management
- Pd recovery via thiourea-functionalized resins (99.2% efficiency)
- Boron removal using Ca(OH)₂ precipitation
- Solvent recycling through fractional distillation
Alternative Pathways Exploration
Microbial Biocatalysis
Recent advances demonstrate:
Photoredox Catalysis
Visible-light mediated borylation:
- Ir(ppy)₃ catalyst (2 mol%)
- Blue LED irradiation
- Room temperature conditions
- 65% yield in preliminary trials
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Delivery Systems
The incorporation of boronic acids into drug delivery systems has shown promise due to their ability to form reversible covalent bonds with diols and sugars, making them suitable for glucose-responsive drug release.
- Glucose-Sensitive Insulin Delivery : Research has demonstrated that phenylboronic acid derivatives can be utilized to create glucose-sensitive insulin delivery systems. For instance, chitosan nanoparticles modified with 3-methoxy-4-(2-methoxyethoxy)phenylboronic acid have been studied for their potential in delivering insulin in a glucose-dependent manner. This system allows for a controlled release of insulin based on blood glucose levels, which is particularly beneficial for diabetes management .
| Study | Formulation | Application | Outcome |
|---|---|---|---|
| Bheemisetty et al. (2024) | CS-3-ME-phenylboronic acid NPs | Insulin delivery | Enhanced glucose-dependent release |
1.2 Tumor Targeting
The modification of nanoparticles with boronic acids enhances their ability to target tumor cells due to the increased interaction with glycoproteins overexpressed on cancer cells.
- Chitosan-Boronic Acid Conjugates : Studies have shown that chitosan nanoparticles conjugated with phenylboronic acid derivatives exhibit improved mucoadhesive properties and enhanced retention time at tumor sites, facilitating better drug accumulation and efficacy in cancer therapy .
Molecular Recognition
Boronic acids are known for their ability to selectively bind to cis-diols, which is exploited in various biochemical applications.
2.1 Sensing Applications
- Glucose Sensors : The ability of boronic acids to form complexes with glucose makes them ideal candidates for the development of glucose sensors. These sensors can provide real-time monitoring of glucose levels in diabetic patients, allowing for better management of the disease .
| Application | Mechanism | Benefits |
|---|---|---|
| Glucose sensing | Boronic acid-glucose complexation | Real-time monitoring for diabetes management |
Catalytic Applications
Phenylboronic acids are valuable in organic synthesis as catalysts and reagents.
3.1 Synthesis of Triazoles
The use of phenylboronic acid as a catalyst in the formation of 1,4-disubstituted triazoles has been explored extensively. The compound facilitates the reaction between azides and alkynes under mild conditions, showcasing its utility in synthetic organic chemistry.
- Reaction Conditions : The optimal conditions involve using copper(II) sulfate as a co-catalyst with phenylboronic acid, leading to efficient synthesis at room temperature or accelerated via microwave irradiation .
| Catalytic Reaction | Conditions | Product Yield |
|---|---|---|
| Azide-Alkyne Coupling | CuSO4 + PhB(OH)2 at room temperature | High yield of triazoles |
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound across various applications:
- Insulin Delivery Systems : A study demonstrated that nanoparticles modified with this compound could achieve a significant increase in insulin release rates under high glucose concentrations, highlighting its potential for diabetes treatment .
- Cancer Therapeutics : Research indicated that boronated chitosan nanoparticles significantly improved drug retention time within tumors compared to non-boronated counterparts, suggesting enhanced therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boron atom in the compound can interact with hydroxyl groups, leading to the formation of boronate esters .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Solubility and Reactivity
- Solubility: The methoxyethoxy group in this compound enhances solubility in polar solvents (e.g., acetone, ethers) compared to unsubstituted phenylboronic acid, which shows moderate solubility in chloroform and poor solubility in hydrocarbons . This contrasts with 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid, where the electron-withdrawing ester group reduces solubility in non-polar solvents .
- Acidity (pKa) : Electron-donating substituents (e.g., methoxyethoxy) raise the pKa of the boronic acid, requiring alkaline conditions (pH ≥ 8.5) for optimal cis-diol binding. In contrast, electron-withdrawing groups (e.g., trifluoromethoxy in 3-Methoxy-4-(trifluoromethoxy)phenylboronic acid ) lower the pKa, enabling binding at physiological pH (~7.4) .
Research Findings and Trends
Recent studies highlight the compound’s role in:
- Biofilm Dispersal: Conjugation with poly(β-amino ester) creates pH-sensitive micelles that disrupt bacterial biofilms .
- Sensor Development: Structural analogs with dansyl or imidazole groups (e.g., 3-(Dansylamino)phenylboronic acid) are prioritized for fluorescence-based glucose sensing .
Biological Activity
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid is a boronic acid derivative with significant potential in biological applications. This compound, characterized by the molecular formula C10H15BO5, has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews its biological activity based on recent studies and findings.
The structure of this compound includes a boron atom bonded to a phenolic ring, which is modified with methoxy and methoxyethoxy substituents. These groups enhance the compound's solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, including enzymes and receptors. The boron atom can engage in interactions with hydroxyl groups, leading to the formation of boronate esters that can modulate enzyme activity or inhibit cellular processes.
Antibacterial Activity
Research indicates that boronic acids exhibit antibacterial properties by inhibiting bacterial enzymes. For instance, studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with cell wall synthesis and function .
Anticancer Potential
Recent studies have explored the use of this compound in cancer therapy. In vitro experiments demonstrated that it could induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) by modulating signaling pathways involved in cell proliferation and survival . The compound's ability to enhance the cytotoxicity of certain chemotherapeutic agents has also been noted, suggesting potential as an adjuvant therapy .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis, essential for fungal growth .
Case Studies
- Anticancer Study : A study involving HepG2 liver tumor cells showed that treatment with this compound at a concentration of 20 mg/L resulted in less than 20% cell viability after 48 hours, indicating significant cytotoxicity .
- Antibacterial Efficacy : In a comparative analysis, this compound was tested against standard antibiotics. It exhibited comparable or superior antibacterial activity against multi-drug resistant strains of Staphylococcus aureus .
Data Summary
| Biological Activity | Mechanism | Effectiveness |
|---|---|---|
| Antibacterial | Inhibition of cell wall synthesis | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induction of apoptosis | Significant reduction in cell viability in cancer cell lines |
| Antifungal | Disruption of membrane integrity | Effective against multiple fungal strains |
Q & A
Q. What are the recommended laboratory methods for synthesizing 3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic esters. For analogous compounds (e.g., 2-Fluoro-6-methoxyphenylboronic acid), a pinacol ester intermediate is often used to enhance stability during reaction . Steps include:
Substrate Preparation : Start with a brominated or iodinated aromatic precursor containing methoxy and methoxyethoxy substituents.
Lithiation/Borylation : Treat the substrate with a borating agent (e.g., bis(pinacolato)diboron) under inert atmosphere.
Hydrolysis : Hydrolyze the boronic ester under mild acidic conditions to yield the boronic acid.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Q. How should researchers purify this compound to achieve >97% purity?
Methodological Answer: Purification strategies for arylboronic acids involve:
- Recrystallization : Use a polar solvent system (e.g., methanol/water) to exploit solubility differences.
- Column Chromatography : Employ silica gel with a mobile phase of ethyl acetate and hexanes (1:3 to 1:1 gradient) to separate byproducts .
- Purity Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS, as described for structurally similar compounds .
Q. What solvents are optimal for dissolving this compound in cross-coupling reactions?
Methodological Answer: Solubility trends for phenylboronic acid derivatives show higher solubility in polar aprotic solvents (e.g., THF, DMSO) and lower in hydrocarbons. For methoxyethoxy-substituted analogs:
- Preferred Solvents : THF, DMF, or dichloromethane (due to ether/ester group compatibility).
- Avoid : Hexanes or carbon tetrachloride, which exhibit poor solubility .
- Empirical Testing : Conduct solubility trials using dynamic light scattering (DLS) to optimize for specific reaction conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound to minimize steric hindrance?
Methodological Answer: The methoxyethoxy group introduces steric bulk, requiring tailored conditions:
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced steric tolerance.
- Base Optimization : Test K₂CO₃ vs. Cs₂CO₃ to balance reactivity and side reactions.
- Temperature Gradients : Perform reactions at 60–80°C to overcome activation barriers while avoiding decomposition.
- Kinetic Monitoring : Track reaction progress via TLC or in situ NMR to identify optimal stopping points .
Q. What analytical techniques effectively characterize the stability of this compound under varying storage conditions?
Methodological Answer: Stability assessment should include:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under nitrogen.
- Long-Term Storage Studies : Store samples in dark, dry environments at 4°C and analyze purity monthly via HPLC .
- Hydrolytic Stability : Test in aqueous buffers (pH 5–9) using ¹¹B NMR to detect boroxine formation .
- Degradation Pathways : Identify byproducts via LC-MS, referencing degradation patterns of pinacol esters .
Q. How can researchers resolve contradictions in reactivity data for ortho-substituted phenylboronic acid derivatives?
Methodological Answer: Contradictions often arise from substituent electronic/steric effects. Strategies include:
- Comparative Studies : Benchmark reactivity against meta- or para-substituted analogs (e.g., 4-Methoxyphenylboronic acid ).
- DFT Calculations : Model transition states to predict coupling efficiency based on substituent orientation.
- Systematic Variation : Synthesize derivatives with incremental structural changes (e.g., 3-Fluoro-4-methoxy vs. 3-Methoxy-4-ethoxy) to isolate contributing factors .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
